Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

Chiral Synthesis Enantioselective Synthesis Analytical Chemistry

1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate (CAS 104597-98-0), also known as Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, is a chiral, non-racemic aziridine derivative. It features a three-membered, nitrogen-containing heterocycle (aziridine) substituted with a benzyl carbamate (Cbz) protecting group on the nitrogen and a methyl ester on the 2-position.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 104597-98-0
Cat. No. B041211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-(-)-N-Z-aziridine-2-carboxylate
CAS104597-98-0
SynonymsMethyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate;  Methyl (S)-N-Cbz-aziridine-2-carboxylate;  Methyl (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylate;  (2S)-1,2-Aziridinedicarboxylic Acid 2-methyl 1-(Phenylmethyl) Ester;  (S)-N-Cbz-aziridine-2-c
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
InChIKeyGTZJUBQWCWZING-NKUHCKNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Benzyl 2-Methyl (2S)-Aziridine-1,2-Dicarboxylate (CAS 104597-98-0): Chiral Aziridine Building Block for Asymmetric Synthesis


1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate (CAS 104597-98-0), also known as Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, is a chiral, non-racemic aziridine derivative . It features a three-membered, nitrogen-containing heterocycle (aziridine) substituted with a benzyl carbamate (Cbz) protecting group on the nitrogen and a methyl ester on the 2-position . The (2S) designation indicates a specific, defined absolute stereochemistry . This compound is a liquid at room temperature and is valued as a versatile electrophilic building block in organic synthesis, enabling the stereoselective construction of complex, nitrogen-containing molecules .

1-Benzyl 2-Methyl (2S)-Aziridine-1,2-Dicarboxylate (CAS 104597-98-0): Why Generic Aziridine Substitution Risks Project Failure


Substituting 1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate with a generic or in-class analog carries significant risk due to its precise stereochemical and functional requirements in synthesis. Unlike many aziridines, this compound provides a defined, pre-installed (S)-stereocenter, a Cbz protecting group that can be cleaved under mild hydrogenolytic conditions without affecting sensitive functionalities , and a methyl ester for further manipulation . Using a different N-protecting group (e.g., Boc, Fmoc, Ts) or an enantiomer would require a complete re-optimization of the synthetic route to maintain stereochemical integrity and overall yield . The following quantitative evidence highlights its specific and non-interchangeable properties.

1-Benzyl 2-Methyl (2S)-Aziridine-1,2-Dicarboxylate (CAS 104597-98-0): Quantitative Differentiation Data vs. Analogs


Optical Rotation: Distinguishing the (S)-Enantiomer from the (R)-Enantiomer (CAS 154632-86-7)

The (S)-enantiomer (CAS 104597-98-0) exhibits a specific optical rotation of [α]20D = -30 to -22° (c = 1 in toluene) . This value definitively distinguishes it from the (R)-enantiomer (CAS 154632-86-7) and serves as a key quality control metric for verifying enantiopurity .

Chiral Synthesis Enantioselective Synthesis Analytical Chemistry

Purity Comparison: Vendor Specifications for the (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer is commercially available at a higher certified purity from major suppliers. Fluorochem offers the (S)-enantiomer at 97% purity , while the corresponding (R)-enantiomer from the same vendor is specified at 96% purity .

Chemical Purity Procurement Quality Control

Physical Property Differentiation: Density of N-Cbz vs. N-Boc Aziridine Analogs

The N-benzyloxycarbonyl (Cbz) protecting group on 1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate imparts a higher density (1.19 g/mL at 25 °C) compared to the tert-butoxycarbonyl (Boc) analog, 1-tert-butyl 2-methyl (2S)-aziridine-1,2-dicarboxylate .

Physical Chemistry Process Chemistry Material Properties

1-Benzyl 2-Methyl (2S)-Aziridine-1,2-Dicarboxylate (CAS 104597-98-0): Proven Application Scenarios Based on Evidence


Asymmetric Synthesis of Chiral Building Blocks

This compound is a primary reagent for introducing chiral aziridine moieties into target molecules. Its defined (S)-stereocenter and reactive ring allow for highly regio- and stereoselective ring-opening reactions, providing access to enantiomerically enriched α- or β-amino acid derivatives [1].

Synthesis of C-Mannosyltryptophan (C-Man-Trp)

This compound is specifically cited as a key reactant in the total synthesis of α-C-mannosyltryptophan (C-Man-Trp), a naturally occurring C-glycosylamino acid . This demonstrates its utility in the preparation of complex, biologically relevant glycoconjugates.

Electrophilic Aziridination Reagent

As an electrophilic aziridination reagent, it is used to synthesize other chiral aziridines from alkenes. It acts as a chiral bicyclic lactam reagent, enabling the construction of chiral building blocks for further synthesis .

Synthesis of Nitrogen-Containing Heterocycles

The aziridine ring serves as a versatile precursor to a wide range of nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines, oxazolines) via ring-expansion or ring-opening/cyclization sequences [2]. This makes it a valuable intermediate in medicinal chemistry for the synthesis of drug-like scaffolds.

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